5-Nitro-2-(trifluoromethyl)phenol
Overview
Description
5-Nitro-2-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4F3NO3 . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its pale yellow solid form and is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(trifluoromethyl)phenol typically involves the nitration of 2-(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification reactions.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-amino-2-(trifluoromethyl)phenol.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
Chemistry: 5-Nitro-2-(trifluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of compounds containing nitro and trifluoromethyl groups. These compounds are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pharmaceuticals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)phenol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties contribute to its potential biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)phenol
- 5-Nitro-2-(trifluoromethyl)aniline
Comparison: 5-Nitro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenol ring. This positioning influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of its substituents .
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPOULSOMISHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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